molecular formula C20H20N6O3S B3304666 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide CAS No. 921858-39-1

4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide

Cat. No.: B3304666
CAS No.: 921858-39-1
M. Wt: 424.5 g/mol
InChI Key: IBDXCADOCLXJRP-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 7 and a sulfanylacetamido-benzamide moiety at position 2. Its molecular formula is C₁₉H₂₇N₅O₂S, with a molecular weight of 397.52 g/mol. This compound is cataloged as F595-0364 (ChemDiv) and is available for pharmacological screening .

Properties

IUPAC Name

4-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-29-16-8-6-15(7-9-16)25-10-11-26-19(25)23-24-20(26)30-12-17(27)22-14-4-2-13(3-5-14)18(21)28/h2-9H,10-12H2,1H3,(H2,21,28)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDXCADOCLXJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the S-alkylation of a triazole-thiol intermediate with a suitable acetamido-benzamide derivative . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group yields amines.

Scientific Research Applications

4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets. The imidazo[2,1-c][1,2,4]triazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo-Triazole Cores
Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
Ethyl 1-(7-phenyl-2H-3,5,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazol-3-yl)formate C₁₄H₁₆N₄O₂ Phenyl at C7, formate ester at C3 Antiviral (adenovirus, enterovirus)
BI81699 (Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate) C₁₅H₁₇FN₄O₂S 4-Fluorophenyl at C7, sulfanylpropanoate at C3 Undisclosed (structural analog for screening)
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide C₁₈H₁₈ClN₅S Chlorophenyl at C4, toluidine-methyl at C5 Pharmacophore model for kinase inhibition

Key Observations :

  • Bioactivity : Ethyl formate derivatives (e.g., ) exhibit antiviral activity, suggesting the imidazo-triazole core may target viral replication machinery. The target compound’s benzamide group could modulate selectivity toward different enzymes or receptors.
Benzamide-Containing Heterocycles
Compound Name Molecular Formula Core Structure Key Functional Groups Activity Reference
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide C₁₈H₁₂N₄O₂S Thiadiazole-isoxazole Benzamide, isoxazole Antimicrobial, anticancer
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester C₂₃H₁₈N₄O₂S Thiadiazole-nicotinic acid Benzamide, acetylpyridine Undisclosed (structural diversity)
2-Amino-6-[(4-(4-substituted phenyl)-5-sulfanyl-[1,2,4]-triazol-3-yl)methoxy]benzothiazoles C₁₆H₁₂N₄OS₂ Benzothiazole-triazole Sulfanyl, amino Anthelmintic

Key Observations :

  • Thiadiazole vs. Imidazo-Triazole Cores : Thiadiazole derivatives (e.g., ) often exhibit antimicrobial activity due to their planar, electron-deficient cores, whereas imidazo-triazoles may offer better metabolic stability .

Key Observations :

  • Synthetic Accessibility : The target compound’s synthesis likely parallels BI81699, utilizing alkylation of a triazole-thiol intermediate with bromoacetamide .
  • Lipophilicity : The 4-methoxyphenyl group may confer better solubility than BI81699’s fluorophenyl group, balancing membrane permeability and aqueous solubility .

Biological Activity

The compound 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide is a complex organic molecule notable for its potential biological activities, particularly in the field of oncology. Its structure combines an imidazo-triazole core with a benzamide moiety and a methoxyphenyl group, which may enhance its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20H20N6O3S
  • Molecular Weight : 424.5 g/mol

This compound's unique combination of functional groups contributes to its solubility and biological activity while resisting metabolic degradation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell growth and proliferation. The imidazo-triazole framework is known for its ability to inhibit key enzymes and receptors associated with cancer progression. Specifically, it may modulate pathways related to apoptosis and inflammation.

Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. Notable findings include:

  • Cytotoxicity against Cancer Cell Lines :
    • HCT116 (Colon Cancer) : GI50 values ranging from 0.74 to 10 μg/mL.
    • H460 (Lung Cancer) : Significant inhibition observed.
    • MCF-7 (Breast Cancer) : Notable cell proliferation inhibition.
Cell Line GI50 (μg/mL) Activity
HCT1160.74 - 10Cytotoxic
H460Not specifiedCytotoxic
MCF-7Not specifiedCytotoxic

Antimicrobial Activity

While the primary focus has been on anticancer properties, some derivatives of imidazo-triazole compounds have shown antimicrobial effects. For example:

  • Compounds derived from the triazole scaffold have demonstrated activity against various bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to the compound :

  • Study on Triazole Derivatives :
    • A review highlighted the pharmacological profile of 1,2,4-triazoles as antifungal, antibacterial, and anticancer agents. The structure-activity relationship (SAR) indicated that electron-donating groups on phenyl rings significantly enhance activity against pathogens .
  • Molecular Docking Studies :
    • Research involving molecular docking has suggested that imidazo-triazole derivatives can effectively bind to target proteins involved in cancer pathways, further supporting their potential as therapeutic agents .
  • Antitumor Activity Assessment :
    • A specific study reported that a related compound exhibited an IC50 value of 30 μg/mL against MCF-7 cells, indicating promising antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide

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